
Ethanol, 2,2'-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2,2’-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester) is a complex organic compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester) typically involves multiple steps, starting with the formation of azo compounds. The azo groups are introduced through diazotization reactions, where aromatic amines react with nitrous acid to form diazonium salts, which are then coupled with phenolic compounds to form azo dyes. The final step involves esterification, where the azo compound reacts with benzoic acid under acidic conditions to form the dibenzoate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Ethanol, 2,2’-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester) undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Ethanol, 2,2’-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester) has several applications in scientific research:
Chemistry: Used as a dye and a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of pigments and as a stabilizer in certain formulations.
作用機序
The mechanism of action of Ethanol, 2,2’-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester) involves its interaction with molecular targets such as enzymes and receptors. The azo groups can undergo redox reactions, influencing cellular processes and signaling pathways. The ester groups may also play a role in modulating the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
- Ethanol, 2,2’-((4-((4-(nitrophenyl)azo)phenyl)azo)phenyl)imino)bis-, diacetate (ester)
- Ethanol, 2,2’-((4-((4-(aminophenyl)azo)phenyl)azo)phenyl)imino)bis-, diacetate (ester)
Uniqueness
Ethanol, 2,2’-((4-((4-(phenylazo)phenyl)azo)phenyl)imino)bis-, dibenzoate (ester) is unique due to its specific combination of azo groups and dibenzoate esters, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
特性
CAS番号 |
26841-47-4 |
|---|---|
分子式 |
C36H31N5O4 |
分子量 |
597.7 g/mol |
IUPAC名 |
2-[N-(2-benzoyloxyethyl)-4-[(4-phenyldiazenylphenyl)diazenyl]anilino]ethyl benzoate |
InChI |
InChI=1S/C36H31N5O4/c42-35(28-10-4-1-5-11-28)44-26-24-41(25-27-45-36(43)29-12-6-2-7-13-29)34-22-20-33(21-23-34)40-39-32-18-16-31(17-19-32)38-37-30-14-8-3-9-15-30/h1-23H,24-27H2 |
InChIキー |
ZRTJIQWDXZGSCW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCCN(CCOC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


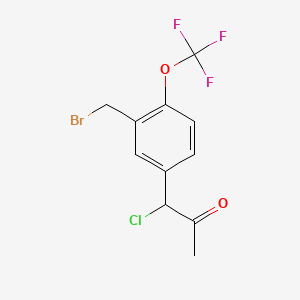
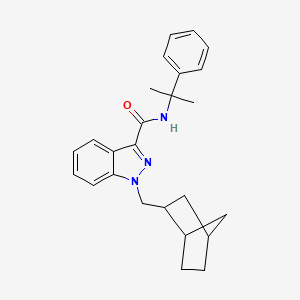
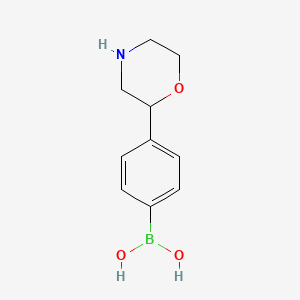
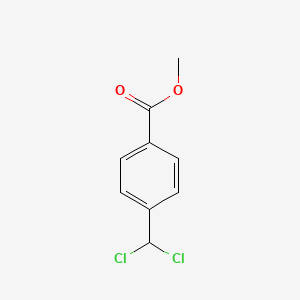

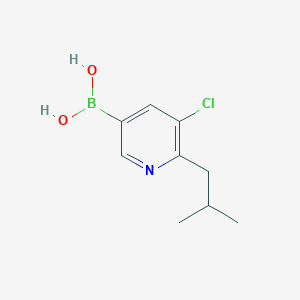

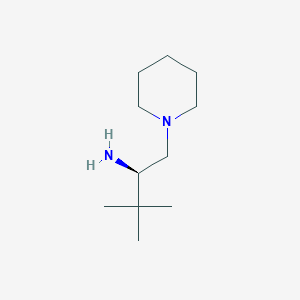
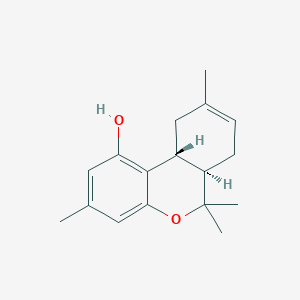

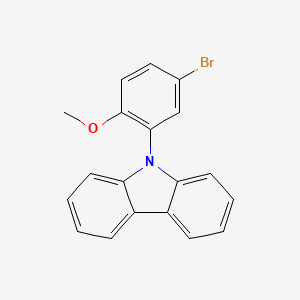
![2-[[4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]amino]-3-hydroxy-N-(4-methyl-1-oxopentan-2-yl)pentanediamide](/img/structure/B14077447.png)
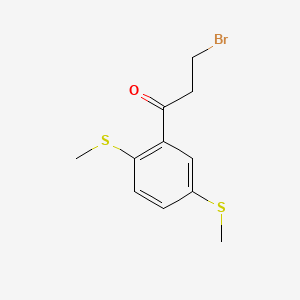
![4,4'-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077467.png)
